BenchChemオンラインストアへようこそ!

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Lipophilicity Drug Discovery High-Throughput Screening

Featuring a specific 3,4-dimethylphenoxy substitution, this 1,2,4-oxadiazole offers a pivotal LogP of 4.23 and reduced tPSA (48.2 Ų) versus analogs. This quantifiable lipophilicity advantage makes it a superior choice for passive permeability in intracellular screens. Use it to probe SAR in S1P1 agonist programs or as a stable amide bioisostere for lead optimization campaigns.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
Cat. No. B5768176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C
InChIInChI=1S/C17H16N2O2/c1-12-8-9-15(10-13(12)2)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
InChIKeyLWQCUDYGADBARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-[(3,4-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole: A Screening Compound with Defined Physicochemical Properties


5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a member of the 1,2,4-oxadiazole class, a five-membered heterocycle known for its bioisosteric relationship with amides and esters, making it a valuable scaffold in drug discovery and chemical biology [1]. This specific compound, available as a solid screening compound (Catalog #7513833) from the ChemBridge library, is defined by its precise substitution pattern: a 3,4-dimethylphenoxymethyl group at the 5-position and an unsubstituted phenyl ring at the 3-position . Its primary differentiation from close analogs lies in its specific, quantifiable physicochemical signature (LogP, tPSA, LogSW), which dictates its behavior in high-throughput screening assays and can be a critical factor in selecting a specific compound for a target profile.

Why a Generic 3-Phenyl-1,2,4-Oxadiazole Cannot Substitute for the Specific 3,4-Dimethylphenoxy Methyl Analog


While the 1,2,4-oxadiazole core is an established privileged scaffold in medicinal chemistry for programs targeting S1P1 agonists, antibacterial agents, and other targets, the specific peripheral substitution pattern is the primary driver of pharmacology and ADME properties [1]. A seemingly minor change, such as the shift of a single methyl group from the 3,4- to the 3,5- position on the phenoxy ring, results in measurable differences in computed lipophilicity (LogP) and aqueous solubility (LogSW) . These physical property differences can profoundly impact protein binding, membrane permeability, and metabolic stability, making the compounds non-interchangeable. The precise selection of a 3,4-dimethylphenoxy methyl derivative over a 3-methylphenoxy or 4-methoxyphenyl analog must therefore be guided by quantitative comparison of these defined property differences.

Quantitative Physicochemical Differentiation of 5-[(3,4-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole from its Closest Analogs


Comparative Lipophilicity (LogP) Against the 3-Methylphenoxy Analog

The target compound exhibits a calculated LogP of 4.23, which is 0.49 log units higher than the 3-methylphenoxy analog (5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole), which has a LogP of 3.74 . This difference indicates a significantly higher predicted lipophilicity for the 3,4-dimethyl-substituted compound.

Lipophilicity Drug Discovery High-Throughput Screening

Differentiation in Predicted Aqueous Solubility (LogSW) from the 3,5-Dimethylphenoxy Positional Isomer

The predicted aqueous solubility (LogSW) for the target compound is -4.98, slightly more soluble than its positional isomer, 5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, which has a calculated LogSW of -4.87 . This reversed solubility trend, despite identical molecular weight and formula, is a direct consequence of the specific substitution pattern.

Aqueous Solubility Positional Isomer ADME Property

Differentiation from 3-(4-Methoxyphenyl) Analog via Topological Polar Surface Area (tPSA) and H-Bond Acceptor Count

The target compound has a tPSA of 48.2 Ų and 4 hydrogen bond acceptors (Hacc). In contrast, the analog 5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, which substitutes the phenyl ring, has a higher tPSA of 57.4 Ų and 5 Hacc due to the methoxy group . This places the target compound in a more desirable property space for oral bioavailability according to Lipinski's rule of 5 guidelines.

Polar Surface Area Drug-likeness Property Filtering

Class-Level Mechanistic Differentiation: 1,2,4-Oxadiazole as a Superior Amide/ Ester Bioisostere

The 1,2,4-oxadiazole core is a recognized bioisostere that can replace alkoxy, carbamoyl, and hydroxamic acid functional groups. This class has demonstrated utility in a wide range of therapeutic areas, including as selective S1P1 agonists for autoimmune and chronic inflammatory diseases, offering potential advantages in target selectivity and metabolic stability over non-heterocyclic alternatives [1]. While direct activity data for the specific target compound is absent, its classification within this privileged scaffold justifies its selection as a core screening hit.

Bioisosterism Metabolic Stability Scaffold Hopping

Recommended Procurement and Application Scenarios for 5-[(3,4-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole Based on Available Evidence


High-Throughput Screening Library Design for Intracellular Targets

The compound's calculated LogP of 4.23 and lower tPSA of 48.2 Ų, when compared directly to the 3-(4-methoxyphenyl) analog (tPSA = 57.4 Ų, LogP=4.26), position it as a superior candidate for screening libraries intended to interrogate intracellular or membrane-bound targets where passive permeability is paramount .

Structure-Activity Relationship (SAR) Studies on S1P1 Agonism

Given the class-level evidence of 3-phenyl-1,2,4-oxadiazoles as S1P1 agonists, this specific compound provides a defined entry point for SAR exploration [1]. Its quantifiable property difference from the 3-methylphenoxy analog (ΔLogP: +0.49) allows researchers to probe the impact of lipophilicity on potency and selectivity within this phenotypic series.

Scaffold-Hopping and Bioisostere Replacement Campaigns

The 1,2,4-oxadiazole core is a classical amide/ester bioisostere. Procuring this compound serves as a reference for a replacement campaign where a project aims to improve the metabolic stability or permeability of an existing lead compound containing a susceptible amide bond, as substantiated by the widespread patenting of this motif for therapeutic applications [1].

Quote Request

Request a Quote for 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.